molecular formula C17H11F3O4 B2527085 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one CAS No. 307544-90-7

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one

Cat. No. B2527085
CAS RN: 307544-90-7
M. Wt: 336.266
InChI Key: FTGSJTAYEJIPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one, also known as HMC, is a synthetic compound that belongs to the class of flavonoids. HMC has been synthesized and studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and cancer progression. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one. One area of future research is the development of more efficient synthesis methods for this compound. Another area of future research is the investigation of the potential use of this compound in combination with other anti-inflammatory and anti-cancer agents. Additionally, the potential use of this compound in other scientific research applications, such as neuroprotection and cardiovascular disease, should be explored.

Synthesis Methods

The synthesis of 7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one involves the reaction of 3-methylphenol with 2,4,5-trifluorobenzaldehyde in the presence of a base and a catalyst. The resulting intermediate is then reacted with 4-hydroxycoumarin to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity levels.

Scientific Research Applications

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been studied for its potential use as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O4/c1-9-3-2-4-11(7-9)23-15-14(22)12-6-5-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGSJTAYEJIPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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